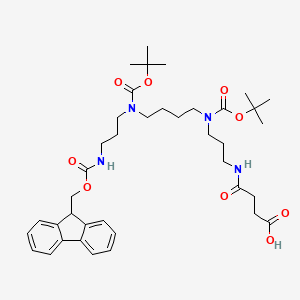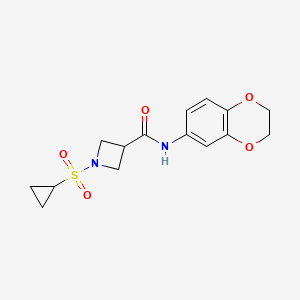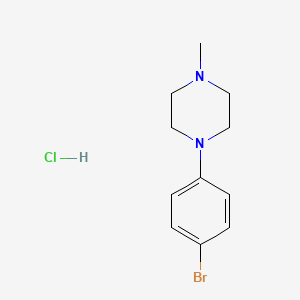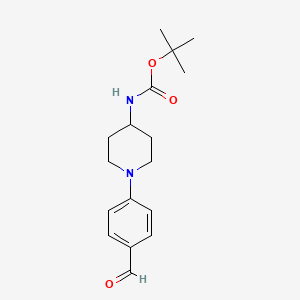
Spermine(fbbsuc-oh)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spermine (FBBSuc-OH), also known as N2,N3-Bis-(t-butyloxycarbonyl)-N1-(9-fluorenylmethyloxycarbonyl)-1,5,10,14-tetra-aza-quatrodecan-N4-succinamic acid, is a polyamine compound with a molecular formula of C39H56N4O9 and a molecular weight of 724.9 g/mol . It is used as a linker in various applications, particularly in the field of biochemistry and molecular biology .
Wirkmechanismus
Target of Action
Spermine(FBBSuc) is a biogenic polyamine derived from spermidine . It is found in various tissues and organisms, often acting as an essential growth factor in some bacterial species . Spermine is associated with nucleic acids, particularly in viruses, and is thought to stabilize the helical structure .
Mode of Action
Spermine is derived from spermidine by spermine synthase . It is a polyamine, a small organic cation that is absolutely required for eukaryotic cell growth . Spermine is normally found in millimolar concentrations in the nucleus . It functions directly as a free radical scavenger, forming a variety of adducts that prevent oxidative damage to DNA . Oxidative damage to DNA by reactive oxygen species is a continual problem that cells must guard against to survive . Hence, spermine is a major natural intracellular compound capable of protecting DNA from free radical attack . Spermine is also implicated in the regulation of gene expression, the stabilization of chromatin, and the prevention of endonuclease-mediated DNA fragmentation .
Biochemical Pathways
Spermine is involved in various biochemical pathways. It can inhibit ROS-induced DNA damage . It is also involved in the glyoxalase pathway, which suppresses methylglyoxal (MG) toxicity . Furthermore, it plays a role in the iron regulatory system, potassium channel uptake, and polyamine transport system .
Pharmacokinetics
It is known that spermine can be used in nano-drug delivery systems to achieve reduced side-effects, improved pharmacokinetics, and targeted drug delivery .
Result of Action
The action of Spermine(FBBSuc) results in a variety of molecular and cellular effects. It protects DNA from free radical attack , reduces the degree of cross-linkage on the cell wall , and has antiviral effects . It also plays a role in cell growth and differentiation, cell cycle regulation, gene expression, and signal transduction in animals, plants, and microorganisms .
Action Environment
The action of Spermine(FBBSuc) can be influenced by environmental factors. For example, it has been found that KCL can protect the cell against spermine stress in wild-type strain by induction of KdpABC operon . This protective effect fails in certain strains, underlying the importance of specific proteins in spermine stress .
Biochemische Analyse
Biochemical Properties
Spermine(FBBSuc-OH) interacts with various enzymes, proteins, and other biomolecules. It functions directly as a free radical scavenger, protecting DNA from free radical attack . It also has antiviral effects . The biochemical properties of Spermine(FBBSuc-OH) can be modulated by moving the methyl group along the polyamine backbone .
Cellular Effects
Spermine(FBBSuc-OH) has a significant impact on various types of cells and cellular processes. It influences cell function by restraining JAK1-mediated type I/II cytokine signaling . Spermine(FBBSuc-OH) occupies JAK1 N-terminal pockets to limit its binding to the receptors . Low intracellular spermine enhances ISG and lupus signatures in SLE PBMCs . Spermine and the derivative SD1 attenuate pathological features in autoimmune mice .
Molecular Mechanism
At the molecular level, Spermine(FBBSuc-OH) exerts its effects through various mechanisms. It directly binds to the FERM and SH2 domains of JAK1 to impair JAK1-cytokine receptor interaction, thus broadly suppressing JAK1 phosphorylation triggered by cytokines IFN-I, IFN-II, interleukin (IL)-2, and IL-6 .
Temporal Effects in Laboratory Settings
Over time, the effects of Spermine(FBBSuc-OH) can change in laboratory settings. For instance, while complete loss of Drosophila spermine synthase (dSms) impairs lysosomal function and blocks autophagic flux recapitulating SRS disease phenotype, partial loss of dSms enhances autophagic flux, reduces Tau protein accumulation, and leads to extended lifespan and improved climbing performance in Tauopathy flies .
Dosage Effects in Animal Models
The effects of Spermine(FBBSuc-OH) vary with different dosages in animal models. For instance, in a study on the neuroprotective effects of berberine in animal models of Alzheimer’s disease, it was found that berberine significantly shortened the escape latency, increased times of crossing platform and time spent in the target quadrant, and decreased pro-oligomerized Aβ 1-42 deposition .
Metabolic Pathways
Spermine(FBBSuc-OH) is involved in various metabolic pathways. It is synthesized in the cells or accumulated in the extracellular environments . Mutations of polyamine metabolic enzymes or transporters are related to diseases .
Transport and Distribution
Spermine(FBBSuc-OH) is transported into the mitochondrial matrix by an electrophoretic mechanism having as driving force the negative electrical membrane potential (ΔΨ). The presence of phosphate increases spermine uptake by reducing ΔpH and enhancing ΔΨ .
Subcellular Localization
It is known that homooligomeric BSL1 forms cytoplasmic puncta and oligomeric combinations between BSU1 family members determine their subcellular localization .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spermine (FBBSuc-OH) involves multiple steps, starting with the protection of the amine groups using t-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups. The key steps include:
Protection of Amine Groups: The primary amine groups of spermine are protected using Boc and Fmoc groups to prevent unwanted reactions.
Coupling with Succinic Acid: The protected spermine is then coupled with succinic acid to form the succinamic acid derivative.
Deprotection: The Boc and Fmoc groups are removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of Spermine (FBBSuc-OH) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to ensure high yield.
Purification: The product is purified using techniques such as crystallization and chromatography to achieve a purity of at least 97%.
Analyse Chemischer Reaktionen
Types of Reactions
Spermine (FBBSuc-OH) undergoes various chemical reactions, including:
Oxidation: It can be oxidized by enzymes such as spermine oxidase, producing hydrogen peroxide and other byproducts.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents like hydrogen peroxide and enzymes such as spermine oxidase.
Substitution: Reagents such as acids and bases are used to facilitate substitution reactions.
Major Products
Oxidation Products: Hydrogen peroxide and acrolein are major products formed during the oxidation of spermine.
Substitution Products: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Spermine (FBBSuc-OH) has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spermidine: Another polyamine with similar biological functions but differs in structure and specific applications.
Putrescine: A precursor in the biosynthesis of spermine and spermidine, with distinct roles in cellular metabolism.
Uniqueness
Spermine (FBBSuc-OH) is unique due to its specific protective groups (Boc and Fmoc) and its role as a linker in biochemical applications . Its ability to stabilize nucleic acids and protect against oxidative damage makes it particularly valuable in research and therapeutic contexts .
Eigenschaften
IUPAC Name |
4-[3-[4-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propylamino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H56N4O9/c1-38(2,3)51-36(48)42(25-13-21-40-33(44)19-20-34(45)46)23-11-12-24-43(37(49)52-39(4,5)6)26-14-22-41-35(47)50-27-32-30-17-9-7-15-28(30)29-16-8-10-18-31(29)32/h7-10,15-18,32H,11-14,19-27H2,1-6H3,(H,40,44)(H,41,47)(H,45,46) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNKBWFMEYXFDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCCN(CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C)CCCNC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H56N4O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
724.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-methoxyphenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine](/img/structure/B2936935.png)

![3-{[1-(6-Fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2936937.png)

![1-(4-chlorophenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2936939.png)

![2-(ethanesulfonyl)-1-[(3-fluorophenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B2936941.png)
![1-[5-(2,3-dichlorophenyl)furan-2-carbothioyl]-4-methylpiperidine](/img/structure/B2936944.png)
![N-[(4-chlorophenyl)methyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2936947.png)

![methyl 2-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2936955.png)
![4-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2936956.png)
![N-(2-{[1-(morpholin-4-yl)-1-oxobutan-2-yl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-2-phenylacetamide](/img/structure/B2936957.png)
